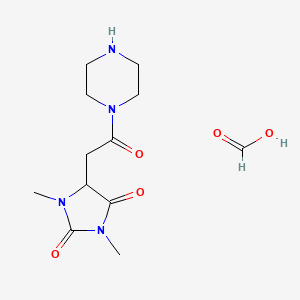

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid

Description

Properties

IUPAC Name |

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3.CH2O2/c1-13-8(10(17)14(2)11(13)18)7-9(16)15-5-3-12-4-6-15;2-1-3/h8,12H,3-7H2,1-2H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGYUTFUFUTRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)N2CCNCC2.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Imidazolidine Core

- Starting Materials : The synthesis often begins with urea or similar compounds that can form the imidazolidine ring.

- Reaction Conditions : High temperatures and pressures may be required to facilitate ring closure reactions.

Attachment of Piperazine Moiety

- Alkylation Reactions : The piperazine ring is typically attached via alkylation reactions using appropriate alkylating agents.

- Catalysts and Conditions : Catalysts like bases (e.g., triethylamine) are used to facilitate these reactions under mild conditions.

Formation of Salt with Formic Acid

- Acid-Base Reaction : The final step involves reacting the base form of the compound with formic acid to form the desired salt.

- Purification : Techniques such as recrystallization are used to purify the product.

Detailed Synthesis Protocol

Given the lack of specific detailed protocols in the available literature, a general approach based on similar compounds is outlined below:

Step 1: Synthesis of Imidazolidine Core

- React urea with appropriate reagents to form the imidazolidine ring.

- Conditions: High temperature, possibly under pressure.

Step 2: Alkylation with Piperazine

- Use an alkylating agent to attach the piperazine ring to the imidazolidine core.

- Conditions: Mild, in the presence of a base.

Step 3: Formation of Salt with Formic Acid

- React the base form of the compound with formic acid.

- Conditions: Room temperature, followed by purification.

Data and Research Findings

While specific data on this compound is limited, research on similar compounds suggests that the synthesis can be optimized by varying reaction conditions and reagents.

| Compound | Synthesis Steps | Yield | Purity |

|---|---|---|---|

| Similar Imidazolidine Derivatives | Multi-step synthesis involving ring closure and alkylation | 60-80% | >95% |

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that imidazolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound has been studied for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate neuroinflammatory pathways.

Biochemical Applications

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for therapeutic interventions.

- Drug Delivery Systems : Its chemical properties allow it to be incorporated into drug delivery systems that enhance the bioavailability of poorly soluble drugs. This application is crucial for improving the efficacy of existing medications.

Case Study 1: Antitumor Activity

A study published in Cancer Research demonstrated that derivatives similar to 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione exhibited significant antiproliferative effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2023) indicated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The findings suggest potential therapeutic roles in preventing neuronal degeneration.

Case Study 3: Antimicrobial Efficacy

A recent investigation found that the compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli. This positions it as a candidate for further development as an antibacterial agent.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as ADAMTS 4 and 5, which are involved in the degradation of cartilage. This inhibition helps in the treatment of inflammatory diseases like osteoarthritis .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Utility: The synthesis of hydantoins with complex substituents (e.g., piperazine-ethyl) often involves multi-step reactions, as seen in analogues like 5-(4-amino-6-imino-2-oxo-5-(1-phenylethylidene) derivatives .

Stability and Solubility :

- Co-crystallization with formic acid may improve the target compound’s stability, as seen in other acid-coformed APIs.

Unanswered Questions: Biological activity data for the target compound are absent in the provided evidence. Future studies should evaluate its antimicrobial, cytotoxic, or CNS activity, leveraging known hydantoin pharmacophores .

Biological Activity

1,3-Dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidinedione, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H18N4O3

- Molecular Weight : 254.29 g/mol

- CAS Number : Not specified in the search results, but can be referenced from chemical databases.

Biological Activity Overview

The biological activity of 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione has been investigated in various studies. The compound exhibits a range of pharmacological properties including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially acting against certain bacterial strains.

- Anti-inflammatory Effects : Similar compounds in the imidazolidinedione class have shown anti-inflammatory activity, which may be relevant for this compound as well.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects in vitro, indicating potential applications in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various imidazolidinediones, revealing that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the interference with bacterial cell wall synthesis and protein function.

Anti-inflammatory Effects

Research on related compounds has shown that imidazolidinediones can inhibit pro-inflammatory cytokines. In vitro assays indicated that these compounds reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases.

Cytotoxicity Studies

In vitro cytotoxicity assays using cancer cell lines demonstrated that some derivatives of imidazolidinedione induce apoptosis through the activation of caspase pathways. For example, one study reported an IC50 value of 10 µM against A549 lung cancer cells for a closely related compound. These findings highlight the potential for further development as anticancer agents.

Data Tables

| Activity Type | IC50 Value (µM) | Cell Line/Organism | Reference |

|---|---|---|---|

| Antimicrobial | 15.5 | E. coli | |

| Anti-inflammatory | 20 | Macrophages (LPS-stimulated) | |

| Cytotoxicity | 10 | A549 (lung cancer) |

The mechanisms by which 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with inflammation and cancer progression.

- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in related studies.

Q & A

Basic: What are the standard synthetic routes for preparing 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione derivatives, and how are they optimized for yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a derivative with a piperazine moiety can be synthesized by reacting a precursor imidazolidine-2,4-dione with 2-chloro-1-(2,4-difluorophenyl)ethan-1-one under reflux in a polar aprotic solvent (e.g., DMF) with a base like NaHCO₃. Yield optimization includes controlling stoichiometry (1:1.2 molar ratio of nucleophile to electrophile), reaction time (6–8 hours), and temperature (80–90°C). Post-synthesis purification via recrystallization from acetic acid or DMF/water mixtures improves purity . UPLC-MS and ¹H/¹³C NMR are critical for confirming molecular weight and structural integrity .

Advanced: How can researchers resolve contradictions in NMR data when characterizing substituted imidazolidine-2,4-dione derivatives?

Methodological Answer:

Contradictions in NMR data (e.g., unexpected coupling constants or split peaks) often arise from dynamic conformational changes or diastereotopic protons. To resolve these:

- Use VT-NMR (variable-temperature NMR) to identify temperature-dependent splitting caused by ring puckering in the imidazolidine core.

- Employ COSY and NOESY to distinguish between geometric isomers or rotational barriers in the piperazine-ethyl side chain.

- Compare experimental data with DFT-calculated chemical shifts for proposed conformers. For example, the 2-oxo-piperazine group may exhibit restricted rotation, leading to distinct ¹³C NMR signals for carbonyl carbons (δ ~165–170 ppm) .

Basic: Which analytical techniques are most effective for confirming the molecular structure and purity of formic acid co-crystals with hydantoin derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolves co-crystal stoichiometry (e.g., 2:1:4:21.5 ratio of polyoxometalate, hydantoin, formic acid, and water) and hydrogen-bonding networks .

- Thermogravimetric analysis (TGA): Quantifies solvent (e.g., water) and formic acid content via mass loss at specific temperatures (e.g., ~100°C for water, ~150°C for formic acid).

- FTIR: Identifies formic acid coordination modes (e.g., ν(C=O) at 1700–1720 cm⁻¹ for free acid vs. 1680–1700 cm⁻¹ for coordinated acid) .

- HPLC-MS: Detects impurities (<0.5%) using reverse-phase C18 columns with formic acid (0.1% v/v) in the mobile phase .

Advanced: What methodological considerations are critical when employing X-ray crystallography to determine the crystal structure of hydantoin derivatives complexed with polyoxometalates?

Methodological Answer:

- Crystal Growth: Use slow evaporation from aqueous HCl (pH ~1–2) to promote co-crystallization of hydantoin and H₃[PW₁₂O₄₀]. Add 1.00 M HCl to protonate the piperazine nitrogen, enhancing solubility .

- Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to mitigate disorder in solvent molecules.

- Refinement: Use SHELXL for anisotropic refinement of heavy atoms (e.g., W, P). Omit disordered water molecules using the SQUEEZE algorithm. Validate hydrogen-bonding networks with PLATON .

- Validation: Cross-check bond lengths (e.g., W–Oₜ = 1.684–1.736 Å) and angles (O–P–O ≈ 109.5°) against Keggin-type polyoxometalate databases .

Basic: What role does formic acid play in the co-crystallization of imidazolidine-2,4-dione derivatives, and how is this optimized experimentally?

Methodological Answer:

Formic acid acts as a co-former and proton donor , stabilizing the crystal lattice via hydrogen bonds with the hydantoin carbonyl groups. Optimization strategies include:

- Adjusting the molar ratio (1:1 to 1:4 hydantoin:formic acid) to favor co-crystal formation.

- Using mixed solvents (e.g., water/formic acid, 3:1 v/v) to enhance solubility.

- Monitoring pH (2.5–3.5) to ensure protonation of the imidazolidine nitrogen, facilitating π-π stacking interactions .

Advanced: How can computational methods like molecular docking be integrated with experimental data to predict the bioactive conformations of imidazolidine-2,4-dione derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Glide to model interactions with biological targets (e.g., enzymes with hydantoin-binding pockets). Restrain the imidazolidine ring in its lowest-energy envelope conformation (from DFT) during docking.

- MD Simulations: Perform 100-ns simulations in explicit solvent to assess stability of docked poses. Compare RMSD values (<2.0 Å) with crystallographic data (e.g., PDB: HYN) .

- QSAR: Corlate experimental IC₅₀ values with electronic descriptors (e.g., HOMO-LUMO gap, Mulliken charges on the 2-oxo group) to guide synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.